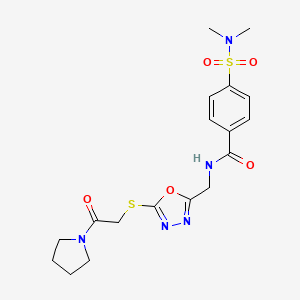
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, also known as 2,4-DMA, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been widely used in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves the stimulation of the central nervous system. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This results in increased alertness, focus, and mood elevation.
Biochemical and Physiological Effects:
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. Additionally, it has been shown to enhance cognitive function, improve mood, and alleviate symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine in lab experiments is its potential therapeutic effects. It has been shown to have a number of positive effects on cognitive function, mood, and mental health. Additionally, it is relatively easy to synthesize and purify, which makes it accessible for scientific research.
One limitation of using (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine in lab experiments is its potential for abuse. It is a psychoactive substance that can be addictive and has the potential for misuse. Additionally, it can have negative side effects such as increased heart rate and blood pressure, which can be dangerous in certain populations.
Direcciones Futuras
There are a number of future directions for research on (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Additionally, it could be studied for its potential use in the treatment of depression and anxiety. Further research could also investigate the long-term effects of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine use and its potential for abuse.
Métodos De Síntesis
The synthesis of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves the reaction of 2,4-dimethylphenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has been used in scientific research to investigate its potential therapeutic effects. It has been studied for its ability to enhance cognitive function, improve mood, and alleviate symptoms of depression and anxiety. It has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10H,7-8,13H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYVMBJKYXVNL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)
![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)
![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)
